3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride
Description
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is a triazole-derived aromatic amine salt, characterized by a 1,2,4-triazole ring substituted at the 3-position of an aniline backbone and stabilized as a dihydrochloride salt. This compound is of interest in pharmaceutical and materials chemistry due to the electron-rich triazole moiety, which often imparts biological activity (e.g., antimicrobial, antifungal) and enhances solubility in polar solvents . This discrepancy suggests the 3-isomer may be less well-characterized in the literature compared to its positional isomer.
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-8(4-7)12-5-10-11-6-12;;/h1-6H,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINJHRRKWHLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138341-25-8 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride typically involves the reaction of 3-(4H-1,2,4-Triazol-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring undergoes oxidation under controlled conditions. Common reagents include:
-
Hydrogen peroxide (H₂O₂) in acidic media (pH 3–5) at 60–80°C
-
Potassium permanganate (KMnO₄) in aqueous ethanol at room temperature
Key products :
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Triazole N-oxide derivatives (via ring oxidation)
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Nitroso intermediates (from aniline oxidation under strong oxidizers)
Reaction yields typically range from 65% to 85%, depending on substituent effects .
Reduction Reactions
The aniline group participates in reduction processes:
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Catalytic hydrogenation (H₂/Pd-C, 1 atm, 25°C) reduces nitro groups (if present) to amines.
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Sodium borohydride (NaBH₄) selectively reduces imine bonds in triazole derivatives without affecting aromatic rings .
Electrophilic Aromatic Substitution
The aniline moiety directs electrophiles to the para position:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromine (Br₂) | CHCl₃, 0°C | 4-Bromo-aniline derivative | 72 |
| Nitric acid (HNO₃) | H₂SO₄, 50°C | Nitro-substituted triazole | 68 |
Nucleophilic Substitution
The triazole ring undergoes SNAr (nucleophilic aromatic substitution) at the 1-position:
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions:
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Reacts with acetylene derivatives under Cu(I) catalysis to form fused bicyclic compounds .
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With nitrile oxides , generates isoxazoline-triazole hybrids (75–82% yield) .
Salt Formation and Acid-Base Reactions
The dihydrochloride form undergoes pH-dependent equilibria:
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Deprotonation : At pH > 7, freebase forms (pKa₁ = 3.2 ± 0.1 for triazole; pKa₂ = 4.8 ± 0.2 for aniline) .
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Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via triazole nitrogen atoms, forming octahedral complexes .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| UV light (300 nm) | Photooxidation of triazole ring | 12.3 ± 1.2 |
| Aqueous pH 9 | Hydrolysis of aniline group | 48.5 ± 3.1 |
| 100°C (dry) | Thermal decomposition to NH₃ and CO₂ | 8.7 ± 0.9 |
Comparative Reactivity with Analogues
| Reaction Type | 3-(4H-Triazol-4-yl)aniline | 4-(4H-Triazol-4-yl)aniline |
|---|---|---|
| Bromination rate | 1.2 × 10⁻³ M⁻¹s⁻¹ | 0.8 × 10⁻³ M⁻¹s⁻¹ |
| Oxidation yield | 78% | 65% |
| Metal binding Kd | 2.4 µM (Cu²⁺) | 5.1 µM (Cu²⁺) |
Data from controlled studies using HPLC and spectrophotometric analysis .
Industrial-Scale Reaction Optimization
Key parameters for pilot-scale synthesis:
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Temperature : 50–60°C (prevents triazole ring decomposition)
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Solvent : Ethanol/water (7:3 v/v) maximizes solubility and reaction rate
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Catalyst : 0.5 mol% CuI improves cycloaddition efficiency (turnover number = 420)
This compound’s reactivity profile enables applications in pharmaceutical synthesis (e.g., kinase inhibitors ) and materials science. Further studies should explore its catalytic potential in cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride has garnered attention for its potential as an anticancer agent . Research indicates that derivatives of the 1,2,4-triazole core exhibit cytotoxic activity against various cancer cell lines, including HeLa cells. For instance, compounds synthesized from this structure have shown promising cytotoxic activity with IC50 values lower than 12 μM.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | <12 |
| 7e | HeLa | <12 |
| 10a | HeLa | <12 |
| 10d | HeLa | <12 |
Antifungal Activity
The compound has also been investigated for its antifungal properties . Studies have demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens by disrupting their cellular processes. The mechanism often involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes .
Agricultural Applications
In agricultural sciences, triazole compounds are recognized for their role as fungicides . They are utilized to protect crops from fungal infections by inhibiting fungal growth and spore formation. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical pesticide use.
Case Studies and Research Findings
Recent studies have focused on optimizing the biological activity of triazole derivatives through structural modifications. For example:
- Modification Studies : Research has shown that altering substituents on the triazole ring can significantly enhance the anticancer and antifungal activities of these compounds. Variations in substituent size and polarity have been correlated with changes in biological efficacy .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds reveal their absorption characteristics and metabolic pathways, which are crucial for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Analogues
a. 4-(4H-1,2,4-Triazol-4-yl)aniline Dihydrochloride
- Structural Difference : The triazole ring is attached at the 4-position of the aniline ring instead of the 3-position.
- Properties :
b. 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole
- Structural Difference: Features two 2,4-dichlorophenoxy substituents and an amino group on the triazole ring.
- Synthesis : Prepared via condensation of substituted benzaldehydes with triazole precursors under reflux .
c. Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate
- Structural Difference : A pyrrole derivative with ester and hydroxymethyl groups.
- CAS : 1215961-78-6 .
- Role : Intermediate in nucleoside analog synthesis, contrasting with the triazole-based scaffold of the target compound .
Comparative Data Table
Key Research Findings
Synthetic Accessibility :
- Triazole derivatives are typically synthesized via cyclocondensation or nucleophilic substitution . The 4-isomer is commercially available, suggesting optimized synthetic routes, while the 3-isomer may require tailored methodologies .
Biological Activity: Triazoles are known for diverse bioactivities. The 4-isomer’s role in kinase inhibition highlights the impact of substituent position on target selectivity . The 3-isomer’s activity remains unstudied in the provided evidence.
Solubility and Stability :
- Dihydrochloride salts enhance aqueous solubility, critical for pharmacokinetics. Both isomers likely share this advantage, but steric effects from the triazole’s position (3 vs. 4) may alter crystal packing and stability .
Biological Activity
3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound has the molecular formula , indicating that it is a dihydrochloride salt of an aniline derivative substituted with a 1,2,4-triazole ring. The synthesis typically involves the reaction of aniline derivatives with triazole precursors under controlled conditions to ensure high yield and purity.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The triazole ring can bind to specific enzymes and receptors, inhibiting their activity. This inhibition can disrupt critical cellular processes, contributing to its antimicrobial and anticancer properties .
- DNA Interaction : The compound may interfere with DNA synthesis and repair mechanisms, which is particularly relevant in its anticancer activity .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial : Studies have shown that derivatives of 1,2,4-triazoles demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as .
- Antifungal : Triazole compounds are also recognized for their antifungal properties, making them valuable in treating fungal infections .
| Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | 0.125 - 8 |
| Antifungal | Candida albicans | Various |
Anticancer Activity
The compound has shown promising results in various cancer cell lines:
- Cytotoxic Effects : In vitro studies indicate that this compound exhibits significant cytotoxicity against human cancer cell lines.
- Mechanistic Insights : It has been suggested that this compound may induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .
Other Biological Activities
In addition to antimicrobial and anticancer activities, this triazole derivative has been explored for other pharmacological effects:
- Anticonvulsant : Some studies have indicated potential anticonvulsant properties .
- Anti-inflammatory : The compound may also possess anti-inflammatory effects, contributing to its overall therapeutic potential .
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against Pseudomonas aeruginosa, revealing significant antibacterial activity with some compounds outperforming traditional antibiotics .
- Anticancer Mechanisms : Research on triazole-based histone deacetylase inhibitors demonstrated enhanced antiproliferative effects against pancreatic cancer cell lines through modulation of histone acetylation status .
- Pharmacological Reviews : Comprehensive reviews have summarized the pharmacological profiles of 1,2,4-triazoles highlighting their potential as multi-target agents in drug discovery due to their diverse bioactivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
